molecular formula C11H24N2O2 B1524879 (R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester CAS No. 1218944-36-5

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester

Cat. No. B1524879
CAS RN: 1218944-36-5
M. Wt: 216.32 g/mol
InChI Key: OMUFVQWMZAPPGI-SECBINFHSA-N
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Description

“®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester” is a chemical compound that likely belongs to the class of organic compounds known as amino acids and derivatives . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .


Synthesis Analysis

The synthesis of tert-butyl esters, such as “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester”, often involves the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester” likely includes a tert-butyl ester group, which is known for its unique reactivity pattern elicited by the crowded tert-butyl group .


Chemical Reactions Analysis

The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .

Scientific Research Applications

Cancer Research: Prodrug Development

In the realm of cancer research, the tert-butyl ester group is often utilized in the development of prodrugs. Prodrugs are compounds that undergo metabolic conversion within the body to release the active drug. The ®-tert-butyl ester group can enhance the lipophilicity of a molecule, potentially improving its bioavailability and distribution within the body. For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their efficacy in inhibiting the growth of breast cancer cell lines . These prodrugs were found to suppress the growth of cancer cells, albeit less potently than their parent compounds, leading to further pharmacokinetic studies to optimize their therapeutic profiles .

Organic Synthesis: Protecting Group

In organic synthesis, the tert-butyl ester serves as a protecting group for carboxylic acids. Protecting groups are used to temporarily mask reactive sites during chemical transformations to prevent unwanted reactions. The ®-tert-butyl ester, in particular, is known for its stability and ease of removal under acidic conditions, making it a valuable tool in peptide synthesis . This allows for the sequential construction of complex molecules without interference from the carboxyl functionality.

Pharmacology: Tissue Distribution Analysis

The analysis of tissue distribution is a key aspect of pharmacology. Compounds like ®-tert-butyl (2-amino-4-methylpentyl)carbamate are studied to determine their concentration in various tissues over time. Such studies have shown moderate exposure of similar compounds to the brain, with good tissue distribution in the kidney and liver, which is essential for assessing the therapeutic potential and safety of new drugs .

Safety and Hazards

Safety data sheets suggest that care should be taken when handling tert-butyl esters. They are combustible liquids and precautions should be taken to prevent skin and eye contact, inhalation, and ingestion .

Future Directions

Tert-butyl esters of Nα-protected amino acid, such as “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester”, find application in peptide chemical synthesis and protein modification . There is ongoing research into the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl-protected amino acids .

properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-4-methylpentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUFVQWMZAPPGI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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